molecular formula C19H28N2O B3846543 4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B3846543
M. Wt: 300.4 g/mol
InChI Key: FXOQHWXUVVOTGT-UHFFFAOYSA-N
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Description

4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, also known as DMH-11, is a synthetic androgen receptor (AR) modulator. It was developed as a potential treatment for prostate cancer, which is known to be driven by the androgen receptor. DMH-11 has been shown to have a higher binding affinity for the AR than the commonly used anti-androgen drug bicalutamide, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Pharmacological Exploration : A study detailed the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes, which are structurally related to the queried compound. These compounds showed significant antibacterial activity and DNA photocleavage activity, highlighting the potential of pyrazole derivatives in pharmacology and biochemistry (Sharma et al., 2020).

  • Characterization and Tautomerism Study : Another research focused on the structure of NH-pyrazoles through X-ray crystallography and NMR spectroscopy. This study provided insights into the tautomerism of these compounds, crucial for understanding their chemical behavior (Cornago et al., 2009).

Biological Activities

  • Antioxidant Activity Evaluation : Pyrazole derivatives were assessed for their antioxidant potential in the brain of mice, both in vitro and in vivo. This study emphasized the low toxicity and antioxidant action of these compounds, suggesting their potential in therapeutic applications (Oliveira et al., 2020).

  • Antibacterial and Antioxidant Activities : A study on tri-substituted pyrazoles showed moderate antibacterial activity against certain bacterial strains and moderate antioxidant activities. This suggests the usefulness of pyrazole derivatives in the development of new antibacterial and antioxidant agents (Lynda, 2021).

DNA Interaction and Cytotoxicity Studies

  • DNA Binding and Cytotoxicity : A series of bis-pyrazoles were synthesized and their interaction with DNA was investigated. This research highlighted specific compounds with significant cytotoxicity against human cancer cell lines, pointing towards the potential of pyrazole derivatives in cancer therapy (Reddy et al., 2017).

  • DNA Photocleavage Study : The study of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles revealed good antibacterial potential and DNA photocleavage activity for certain compounds, suggesting their use in antibacterial therapies and DNA-related research (Sharma et al., 2020).

Other Applications

  • Herbicidal Activity : Pyrazole benzophenone derivatives were investigated for their herbicidal activity. Some compounds exhibited significant activity against barnyard grass, indicating their potential as herbicides (Fu et al., 2017).

  • Anticancer Agent Screening : Platinum and palladium complexes with pyrazole-containing ligands were screened for their potential as anticancer agents, showcasing alkylating activity, cytotoxicity, and DNA binding capabilities (Budzisz et al., 2004).

properties

IUPAC Name

4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-10-11-15(2)19(13-14)22-12-8-6-5-7-9-18-16(3)20-21-17(18)4/h10-11,13H,5-9,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQHWXUVVOTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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